molecular formula C9H7FN4O2 B13104962 4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid

4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13104962
M. Wt: 222.18 g/mol
InChI Key: ZRKUFUFNZFVZIN-UHFFFAOYSA-N
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Description

4-(5-Fluoropyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a fluoropyrimidine moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoropyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 5-fluoropyrimidine with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow biocatalysis, which enhances mass transfer and resource-efficient synthesis. This method leverages enzyme-catalyzed reactions in continuously operated flow reactors, providing high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoropyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoropyrimidine moiety allows for substitution reactions, where the fluorine atom can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

4-(5-Fluoropyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Fluoropyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoropyrimidine moiety allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Fluoropyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of a pyrazole ring and a fluoropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H7FN4O2

Molecular Weight

222.18 g/mol

IUPAC Name

4-(5-fluoropyrimidin-2-yl)-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H7FN4O2/c1-14-4-6(7(13-14)9(15)16)8-11-2-5(10)3-12-8/h2-4H,1H3,(H,15,16)

InChI Key

ZRKUFUFNZFVZIN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)C2=NC=C(C=N2)F

Origin of Product

United States

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